molecular formula C51H71N13O12S B10795424 H-DL-Gln-DL-Leu-DL-Trp-DL-Ala-DL-xiThr-Gly-DL-His-DL-Phe-DL-Met-OH

H-DL-Gln-DL-Leu-DL-Trp-DL-Ala-DL-xiThr-Gly-DL-His-DL-Phe-DL-Met-OH

Cat. No.: B10795424
M. Wt: 1090.3 g/mol
InChI Key: SVUYIHOQEOWECO-UHFFFAOYSA-N
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Description

The compound “H-DL-Gln-DL-Leu-DL-Trp-DL-Ala-DL-xiThr-Gly-DL-His-DL-Phe-DL-Met-OH” is a synthetic peptide composed of a sequence of amino acids Each amino acid in the sequence is in the DL-configuration, indicating the presence of both D- and L- enantiomers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-DL-Gln-DL-Leu-DL-Trp-DL-Ala-DL-xiThr-Gly-DL-His-DL-Phe-DL-Met-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, scavengers, and water.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or solution-phase synthesis. Automation and optimization of reaction conditions are crucial for efficient production. High-throughput liquid chromatography (LC) and mass spectrometry (MS) are employed for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

The peptide “H-DL-Gln-DL-Leu-DL-Trp-DL-Ala-DL-xiThr-Gly-DL-His-DL-Phe-DL-Met-OH” can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid.

    Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

The peptide “H-DL-Gln-DL-Leu-DL-Trp-DL-Ala-DL-xiThr-Gly-DL-His-DL-Phe-DL-Met-OH” has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of biosensors and diagnostic assays.

Mechanism of Action

The mechanism of action of “H-DL-Gln-DL-Leu-DL-Trp-DL-Ala-DL-xiThr-Gly-DL-His-DL-Phe-DL-Met-OH” depends on its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “H-DL-Gln-DL-Leu-DL-Trp-DL-Ala-DL-xiThr-Gly-DL-His-DL-Phe-DL-Met-OH” lies in its specific sequence and DL-configuration, which may confer unique biological activities and stability compared to other peptides.

Properties

Molecular Formula

C51H71N13O12S

Molecular Weight

1090.3 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[(2,5-diamino-5-oxopentanoyl)amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C51H71N13O12S/c1-27(2)19-37(61-45(69)34(52)15-16-41(53)66)47(71)63-39(21-31-23-55-35-14-10-9-13-33(31)35)46(70)58-28(3)44(68)64-43(29(4)65)50(74)56-25-42(67)59-40(22-32-24-54-26-57-32)49(73)62-38(20-30-11-7-6-8-12-30)48(72)60-36(51(75)76)17-18-77-5/h6-14,23-24,26-29,34,36-40,43,55,65H,15-22,25,52H2,1-5H3,(H2,53,66)(H,54,57)(H,56,74)(H,58,70)(H,59,67)(H,60,72)(H,61,69)(H,62,73)(H,63,71)(H,64,68)(H,75,76)

InChI Key

SVUYIHOQEOWECO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

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